molecular formula C24H21NS B11616670 7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No.: B11616670
M. Wt: 355.5 g/mol
InChI Key: QJCJJBJXCCQGTC-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine is a complex heterocyclic compound that features a fused ring system incorporating a thiazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine can be achieved through multicomponent reactions. One approach involves the Betti reaction, where aminobenzylnaphthols are prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine. These intermediates are then subjected to Bargellini multicomponent reactions using chloroform and aliphatic ketones in the presence of sodium hydroxide .

Industrial Production Methods: Continuous flow synthesis offers advantages such as improved reaction control, scalability, and safety .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 7-(4-Methylphenyl)-5,6,7,13-tetrahydrobenzo[b]naphtho[1,2-e][1,4]thiazepine is unique due to its specific fused ring system and the presence of a thiazepine ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C24H21NS

Molecular Weight

355.5 g/mol

IUPAC Name

7-(4-methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

InChI

InChI=1S/C24H21NS/c1-16-10-12-18(13-11-16)24-20-15-14-17-6-2-3-7-19(17)23(20)25-21-8-4-5-9-22(21)26-24/h2-13,24-25H,14-15H2,1H3

InChI Key

QJCJJBJXCCQGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC5=CC=CC=C5S2

Origin of Product

United States

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